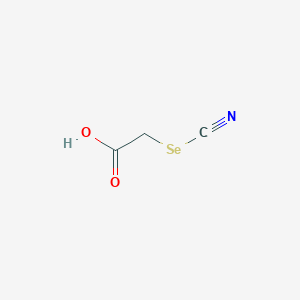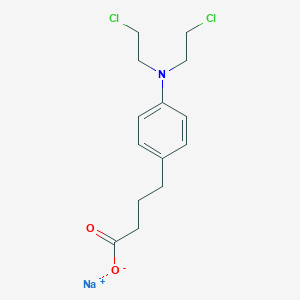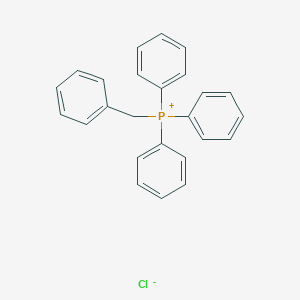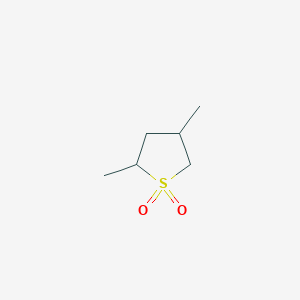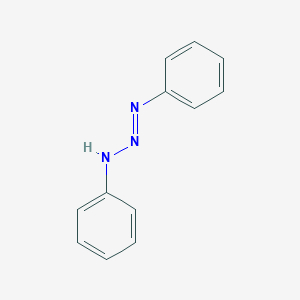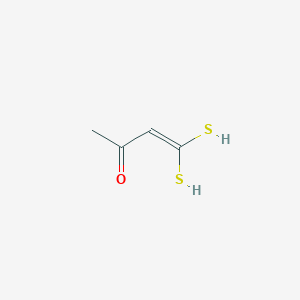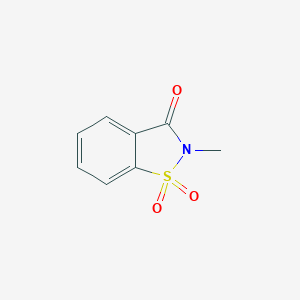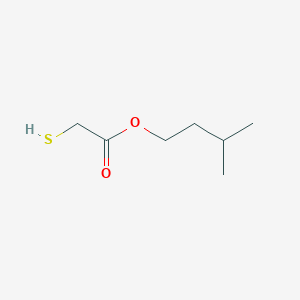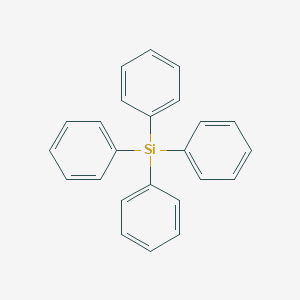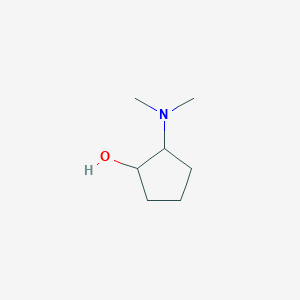
4-Pregnene-20,21-diol-3,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACH-1625, also known as Sovaprevir, is an experimental drug designed to treat the hepatitis C virus. It is under development by Achillion Pharmaceuticals and acts as a non-covalent, reversible inhibitor of the NS3 protease. This compound has shown high potency and specificity in preclinical studies and has received fast track status from the United States Food and Drug Administration .
Vorbereitungsmethoden
ACH-1625 is synthesized through a series of chemical reactions involving linear peptidomimetic inhibitors. The synthetic route includes the formation of a cyclopropylsulfonyl carbamoyl group, a vinylcyclopropyl group, and a quinolinyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these complex structures. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
ACH-1625 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
ACH-1625 has been extensively studied for its antiviral activity against the hepatitis C virus. It has shown promising results in reducing viral load in patients with chronic hepatitis C genotype-1 infection. The compound is also being investigated for its potential use in combination therapies with other antiviral agents to improve treatment outcomes. Additionally, ACH-1625’s unique pharmacokinetic properties and high liver/plasma ratios make it a valuable candidate for further research in the field of infectious diseases .
Wirkmechanismus
ACH-1625 exerts its effects by binding non-covalently to the NS3 protease of the hepatitis C virus. This binding inhibits the protease’s activity, preventing the virus from processing its polyprotein into functional viral proteins. As a result, the replication of the virus is halted, leading to a reduction in viral load. The molecular targets involved in this mechanism include the NS3 protease and its associated cofactors .
Vergleich Mit ähnlichen Verbindungen
ACH-1625 is unique in its high potency and specificity for the NS3 protease. Similar compounds include other NS3/4A protease inhibitors such as Telaprevir, Boceprevir, and Simeprevir. Compared to these compounds, ACH-1625 has shown better pharmacokinetic properties and a higher safety profile in preclinical studies. Additionally, its non-covalent binding mechanism provides a distinct advantage in terms of reversible inhibition and reduced risk of resistance development .
Conclusion
ACH-1625 represents a significant advancement in the treatment of hepatitis C virus infections. Its unique chemical structure, high potency, and favorable pharmacokinetic properties make it a promising candidate for further research and development. As studies continue, ACH-1625 may play a crucial role in improving treatment outcomes for patients with chronic hepatitis C.
If you have any more questions or need further details, feel free to ask!
Eigenschaften
CAS-Nummer |
116-56-3 |
|---|---|
Molekularformel |
C21H30O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
UJDLFLAJWMSLEB-RGCRHRMLSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(CO)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



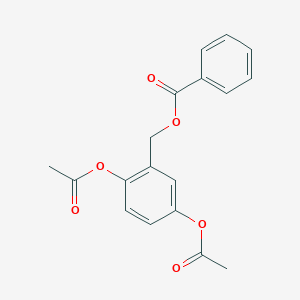
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
